REACTION_CXSMILES
|
[O:1]([C:8]1[CH:9]=[C:10]([CH2:14][C:15]#[N:16])[CH:11]=[CH:12][CH:13]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[BH4-].[Na+]>CO.O.O.O.O.O.O.[Co](Cl)Cl>[C:2]1([O:1][C:8]2[CH:9]=[C:10]([CH2:14][CH2:15][NH2:16])[CH:11]=[CH:12][CH:13]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2,4.5.6.7.8.9.10|
|
Name
|
|
Quantity
|
1.38 g
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C=1C=C(C=CC1)CC#N
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.57 g
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.O.[Co](Cl)Cl
|
Name
|
|
Quantity
|
1.74 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction mixture is stirred overnight at ambient temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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The solution is cooled with an iced water bath
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Type
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FILTRATION
|
Details
|
It is filtered on paper
|
Type
|
WASH
|
Details
|
rinsed with twice 25 ml of methanol
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Type
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CONCENTRATION
|
Details
|
The filtrate is concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
After distinct phases have separated out they
|
Type
|
CUSTOM
|
Details
|
are separated
|
Type
|
WASH
|
Details
|
The aqueous phase is washed with three times 25 ml of ether
|
Type
|
EXTRACTION
|
Details
|
extracted with three times 50 ml of dichloromethane
|
Type
|
WASH
|
Details
|
The extracts are washed with saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)OC=1C=C(C=CC1)CCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |